molecular formula C8H12N2 B1380410 6-Azaspiro[2.5]octane-1-carbonitrile CAS No. 1541978-03-3

6-Azaspiro[2.5]octane-1-carbonitrile

Cat. No. B1380410
M. Wt: 136.19 g/mol
InChI Key: AQZWRHROKXGPPV-UHFFFAOYSA-N
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Description

“6-Azaspiro[2.5]octane-1-carbonitrile” is a chemical compound with the CAS Number: 1541978-03-3 . It has a molecular weight of 136.2 . The IUPAC name for this compound is also "6-azaspiro[2.5]octane-1-carbonitrile" .


Molecular Structure Analysis

The InChI code for “6-Azaspiro[2.5]octane-1-carbonitrile” is 1S/C8H12N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“6-Azaspiro[2.5]octane-1-carbonitrile” is a solid . The compound originates from UA .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed various synthesis methods for azaspiro compounds, including 6-Azaspiro[2.5]octane-1-carbonitrile derivatives. For instance, a method for synthesizing 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes demonstrates the versatility of these compounds in chemical synthesis (Gravestock & McKenzie, 2002). Another study highlights the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, showcasing its promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

Structural and Conformational Analysis

A detailed structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been conducted using NMR spectroscopy. This analysis helps understand the relative configuration and preferred conformations of these molecules, contributing significantly to the field of molecular chemistry (Montalvo-González & Ariza-Castolo, 2012).

Drug Discovery and Biological Activity

Azaspiro compounds are key intermediates in the synthesis of novel, multifunctional, and structurally diverse modules for drug discovery. For example, the construction of multifunctional modules for drug discovery involving the synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported, highlighting their potential in developing new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013). Additionally, the diversity-oriented synthesis of azaspirocycles outlines their importance in chemistry-driven drug discovery, providing rapid access to functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).

Safety And Hazards

The safety information for “6-Azaspiro[2.5]octane-1-carbonitrile hydrochloride” (a related compound) indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

6-azaspiro[2.5]octane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWRHROKXGPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[2.5]octane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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